molecular formula C10H11FO4 B13598199 Methyl 2-(3-fluoro-4-methoxyphenyl)-2-hydroxyacetate

Methyl 2-(3-fluoro-4-methoxyphenyl)-2-hydroxyacetate

Cat. No.: B13598199
M. Wt: 214.19 g/mol
InChI Key: UXDRAISJKMYUHG-UHFFFAOYSA-N
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Description

Methyl 2-(3-fluoro-4-methoxyphenyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxy group, a fluoro group, and a hydroxyacetate moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-fluoro-4-methoxyphenyl)-2-hydroxyacetate typically involves the esterification of 3-fluoro-4-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-fluoro-4-methoxyphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of 3-fluoro-4-methoxyphenylglyoxylic acid.

    Reduction: Formation of 3-fluoro-4-methoxyphenylethanol.

    Substitution: Formation of 3-amino-4-methoxyphenyl derivatives.

Scientific Research Applications

Methyl 2-(3-fluoro-4-methoxyphenyl)-2-hydroxyacetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-fluoro-4-methoxyphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The presence of the fluoro and methoxy groups enhances its ability to interact with biological molecules, potentially leading to the inhibition of certain enzymes or receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate inflammatory responses and microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-chloro-4-methoxyphenyl)-2-hydroxyacetate
  • Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate
  • Methyl 2-(3-iodo-4-methoxyphenyl)-2-hydroxyacetate

Uniqueness

Methyl 2-(3-fluoro-4-methoxyphenyl)-2-hydroxyacetate is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes. Additionally, the combination of the fluoro and methoxy groups may result in unique biological activities that are not observed in similar compounds with different halogen substituents.

Properties

Molecular Formula

C10H11FO4

Molecular Weight

214.19 g/mol

IUPAC Name

methyl 2-(3-fluoro-4-methoxyphenyl)-2-hydroxyacetate

InChI

InChI=1S/C10H11FO4/c1-14-8-4-3-6(5-7(8)11)9(12)10(13)15-2/h3-5,9,12H,1-2H3

InChI Key

UXDRAISJKMYUHG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)OC)O)F

Origin of Product

United States

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